Tiemonium methylsulfate

Overview

Description

Tiemonium methylsulfate (TMS) is a quaternary ammonium antimuscarinic compound used for the relief of visceral spasms. It reduces muscle spasms in the intestine, biliary system, uterus, and urinary bladder. TMS is indicated for conditions such as gastroenteritis, biliary colic, enterocolitis, and spasmodic dysmenorrhea .

Synthesis Analysis

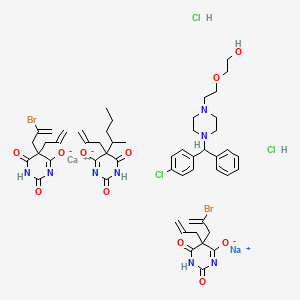

The synthesis of TMS involves the reaction of 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl] 4-methyl morpholinium with methylsulfate. The resulting quaternary ammonium compound exhibits peripheral effects similar to atropine .Molecular Structure Analysis

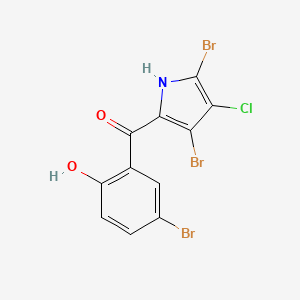

TMS has a quaternary ammonium structure with a morpholine ring and a phenyl-thiophene moiety. The molecular formula is C₁₉H₂₄NO₄S₂, and its molecular weight is 400.54 g/mol .Chemical Reactions Analysis

Forced degradation studies reveal that TMS degrades significantly under acid hydrolysis and photolytic degradation conditions. It is more stable under basic, thermal, or oxidative conditions. The degradation products have been optimized using density functional theory (DFT) calculations. Molecular docking against muscarinic acetylcholine receptor protein 5DSG suggests binding affinity and modes .Scientific Research Applications

Novel Formulations

Tiemonium methylsulfate (TMS) is explored for its potential in creating fast-dissolving tablets for the rapid delivery and self-administration in treating pain associated with smooth muscle spasms. Research has led to the formulation of new oral dissolving tablets (ODTs) of TMS using L-leucine as a water-soluble lubricant. These tablets exhibit sufficient mechanical strength, low friability, and rapid disintegration and dissolution, with about 98% of TMS dissolved in the first 15 minutes. This development supports the noninvasive treatment of painful smooth muscle spasms, maintaining the in vitro antispasmodic effect of TMS in tablet form (Zayed et al., 2020).

Environmental Applications

The environmental application of TMS includes its removal from aqueous solutions using activated carbon prepared from date stones. This method showed that pH 8 is optimal for TMS adsorption, with a high adsorption capacity demonstrated, confirming the efficiency of this approach for removing TMS from aqueous solutions. The process is characterized as spontaneous and endothermic, suggesting better effectiveness at higher temperatures (Agueniou et al., 2019).

Analytical Applications

TMS has been included in the development of a spectrophotometric method for the determination of various drugs, utilizing the surface plasmon resonance band of silver nanoparticles (AgNPs). This method, which involves the reduction of silver nitrate to AgNPs, allows for the sensitive and linear spectrophotometric determination of TMS in its pure form and pharmaceutical formulations, highlighting a novel approach for drug analysis (Ayad et al., 2020).

Drug Quality Control

The quality of pharmaceutical formulations containing TMS has been assessed through various physical parameters like weight variation, friability, disintegration, dissolution, and hardness according to pharmacopeial standards. This study emphasizes the importance of maintaining pharmaceutical quality in TMS-containing medications to ensure their efficacy and safety (Sohel et al., 2017).

Mechanism of Action

Target of Action

Tiemonium methylsulfate is a muscarinic acetylcholine receptor antagonist . Its primary targets are the muscarinic cholinergic receptors (CHRM) located at neuroeffector sites on the smooth muscle of the gastrointestinal (GI) tract . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound prevents the effects of acetylcholine by blocking its binding to muscarinic cholinergic receptors . This compound strengthens the bonding of calcium with membrane phospholipids and proteins, thereby stabilizing the cell membrane of the GI tract .

Biochemical Pathways

The action of this compound affects several biochemical pathways. These include the calcium signaling pathway, neuroactive ligand-receptor interaction, cholinergic synapse, salivary secretion, and gastric acid secretion . The compound’s interaction with these pathways results in the alleviation of muscle spasms in the GI tract.

Pharmacokinetics

It is known that the compound is administered orally or through intravenous or intramuscular routes .

Result of Action

The action of this compound results in the reduction of muscle spasms of the intestine, biliary system, uterus, and urinary bladder . It is used for pain relief in gastrointestinal, biliary, urinary, and gynecological diseases such as gastroenteritis, diarrhea, dysentery, biliary colic, enterocolitis, cholecystitis, colonopathies, mild cystitis, and spasmodic dysmenorrhea .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound degrades significantly under conditions of acid hydrolysis and photolytic degradation, more so than under basic, thermal, or oxidative conditions . This suggests that the compound’s stability and efficacy could be affected by environmental factors such as pH and light exposure.

Biochemical Analysis

Biochemical Properties

Tiemonium methylsulfate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It strengthens calcium bonding with phospholipids and proteins, thereby stabilizing the cell membrane of the gastrointestinal tract . This interaction helps in reducing muscle spasms and providing relief from pain. This compound also acts as a competitive antagonist of acetylcholine and histamine, inhibiting intracellular contractile proteins of visceral cells .

Cellular Effects

This compound influences various types of cells and cellular processes. It stabilizes the cell membrane of the gastrointestinal tract by strengthening calcium bonding with phospholipids and proteins . This stabilization helps in reducing muscle spasms and pain. Additionally, this compound affects cell signaling pathways by blocking the binding of acetylcholine to muscarinic cholinergic receptors at neuroeffector sites on smooth muscle cells . This inhibition leads to a decrease in muscle contractions and spasms.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a muscarinic acetylcholine receptor antagonist. It binds to muscarinic cholinergic receptors, preventing acetylcholine from exerting its effects on smooth muscle cells . This binding interaction inhibits the contraction of smooth muscles, thereby reducing spasms and pain. This compound also strengthens calcium bonding with phospholipids and proteins, further stabilizing the cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound degrades significantly under acid hydrolysis and photolytic degradation conditions . The stability and degradation of this compound are crucial factors in determining its long-term effects on cellular function. Forced degradation studies have revealed that this compound is more stable under basic, thermal, and oxidative conditions compared to acidic and photolytic conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Recommended oral doses range from 100-300 mg daily in divided doses . In animal studies, this compound has shown to reduce muscle spasms and provide pain relief without significant adverse effects at therapeutic doses . High doses of this compound may lead to undesirable effects such as hypotension and tachycardia .

Metabolic Pathways

This compound is involved in various metabolic pathways. It prevents the effects of acetylcholine by blocking its binding to muscarinic cholinergic receptors at neuroeffector sites on smooth muscle cells . This inhibition affects the metabolic flux and levels of metabolites involved in muscle contraction and relaxation. Additionally, this compound undergoes degradation under specific conditions, leading to the formation of degradation products that may have different pharmacokinetic properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The distribution of this compound within the gastrointestinal tract, biliary system, uterus, and urinary bladder is crucial for its therapeutic effects in relieving muscle spasms and pain .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is primarily localized in the cell membrane of smooth muscle cells, where it strengthens calcium bonding with phospholipids and proteins . This localization is essential for its antispasmodic effects and stabilization of the cell membrane. This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell .

Properties

IUPAC Name |

3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO2S.CH4O4S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;1-5-6(2,3)4/h2-8,15,20H,9-14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOKDEDHVLJMIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983580 | |

| Record name | 4-[3-Hydroxy-3-phenyl-3-(thiophen-2-yl)propyl]-4-methylmorpholin-4-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6504-57-0 | |

| Record name | Tiemonium methosulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6504-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiemonium methylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006504570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-Hydroxy-3-phenyl-3-(thiophen-2-yl)propyl]-4-methylmorpholin-4-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIEMONIUM METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PYN0UZM30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol](/img/structure/B1223021.png)

![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)